molecular formula C8H4F3NS2 B8012878 4-(Trifluoromethyl)benzo[d]thiazole-2-thiol

4-(Trifluoromethyl)benzo[d]thiazole-2-thiol

Cat. No.: B8012878
M. Wt: 235.3 g/mol
InChI Key: XZIICKCNNPOPHA-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)benzo[d]thiazole-2-thiol is a heteroaromatic compound that features a trifluoromethyl group attached to a benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 2-aminothiophenol with trifluoroacetic acid and diaminomalononitrile in the presence of catalytic amounts of acetic acid in dry ethanol . Another approach involves the base-promoted intramolecular C–S bond coupling cyclization of N-(2-halophenyl) thioamides in dioxane .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using environmentally friendly solvents and catalysts, are often applied to scale up the synthesis processes.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)benzo[d]thiazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiol group to a sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted benzothiazoles, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Trifluoromethyl)benzo[d]thiazole-2-thiol is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its potential as a bioactive molecule compared to its analogs .

Properties

IUPAC Name

4-(trifluoromethyl)-3H-1,3-benzothiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NS2/c9-8(10,11)4-2-1-3-5-6(4)12-7(13)14-5/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZIICKCNNPOPHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=S)N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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